molecular formula C18H30 B1594043 Hexaethylbenzene CAS No. 604-88-6

Hexaethylbenzene

Cat. No.: B1594043
CAS No.: 604-88-6
M. Wt: 246.4 g/mol
InChI Key: LXSMILGNHYBUCG-UHFFFAOYSA-N
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Description

Hexaethylbenzene is an organic compound with the molecular formula C18H30. It is a derivative of benzene, where all six hydrogen atoms on the benzene ring are replaced by ethyl groups. This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexaethylbenzene can be synthesized through the alkylation of benzene with ethylene in the presence of a suitable catalyst. One common method involves the use of zeolite catalysts at elevated temperatures. The reaction typically proceeds as follows: [ \text{C}_6\text{H}_6 + 6\text{C}_2\text{H}_4 \rightarrow \text{C}_6(\text{C}_2\text{H}_5)_6 ]

Industrial Production Methods: In industrial settings, this compound is produced using similar alkylation processes but on a larger scale. The reaction conditions are optimized to maximize yield and efficiency, often involving continuous flow reactors and advanced catalytic systems.

Chemical Reactions Analysis

Types of Reactions: Hexaethylbenzene undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form this compound oxide using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions are less common but can be achieved using strong reducing agents.

    Substitution: Electrophilic substitution reactions can occur, where one or more ethyl groups are replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Substitution: Halogenation using chlorine (Cl2) or bromine (Br2) in the presence of a catalyst like iron (Fe).

Major Products:

    Oxidation: this compound oxide.

    Substitution: Various substituted hexaethylbenzenes depending on the substituent introduced.

Scientific Research Applications

Hexaethylbenzene has several applications in scientific research:

    Chemistry: Used as a ligand in organometallic chemistry to study coordination complexes.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential use in drug delivery systems due to its unique structural properties.

    Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.

Mechanism of Action

Hexaethylbenzene can be compared with other similar compounds such as hexamethylbenzene and this compound oxide. While hexamethylbenzene has methyl groups instead of ethyl groups, this compound oxide is an oxidized form of this compound. The unique aspect of this compound lies in the larger ethyl groups, which impart different steric and electronic properties compared to its methyl counterpart.

Comparison with Similar Compounds

  • Hexamethylbenzene
  • Hexaethylbenzene oxide

This compound’s unique structure and properties make it a valuable compound for various scientific and industrial applications. Its ability to undergo diverse chemical reactions and form stable complexes with metals further enhances its significance in research and development.

Properties

IUPAC Name

1,2,3,4,5,6-hexaethylbenzene
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InChI

InChI=1S/C18H30/c1-7-13-14(8-2)16(10-4)18(12-6)17(11-5)15(13)9-3/h7-12H2,1-6H3
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InChI Key

LXSMILGNHYBUCG-UHFFFAOYSA-N
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Canonical SMILES

CCC1=C(C(=C(C(=C1CC)CC)CC)CC)CC
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Molecular Formula

C18H30
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DSSTOX Substance ID

DTXSID8060537
Record name Hexaethylbenzene
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Molecular Weight

246.4 g/mol
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Physical Description

White solid; [Alfa Aesar MSDS]
Record name Hexaethylbenzene
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CAS No.

604-88-6
Record name 1,2,3,4,5,6-Hexaethylbenzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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